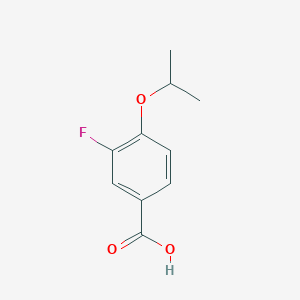

3-Fluoro-4-isopropoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUBNDBLNISVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-isopropoxybenzoic acid (CAS No. 258273-30-2), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications, particularly in drug discovery. The inclusion of a fluorine atom and an isopropoxy group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to be a practical resource for researchers and professionals engaged in the design and synthesis of new chemical entities.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Modern Chemistry

Fluorinated benzoic acid derivatives are a cornerstone in the field of organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The introduction of fluorine, a highly electronegative and sterically small atom, can profoundly influence a molecule's physicochemical and biological properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and modulate the acidity of the carboxylic acid group.

The isopropoxy substituent, on the other hand, is a lipophilic group that can improve a compound's solubility in nonpolar environments and enhance its ability to cross biological membranes. The branched nature of the isopropoxy group can also introduce steric bulk, which can influence the molecule's conformation and provide a shield against metabolic degradation.

This compound synergistically combines these advantageous features. This guide will explore the synthesis, properties, and applications of this versatile molecule, providing a solid foundation for its use in advanced research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and product development.[1][2][3]

| Property | Value | Source |

| CAS Number | 258273-30-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁FO₃ | [1][3] |

| Molecular Weight | 198.19 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Predicted Boiling Point | 304.5±22.0 °C | [2] |

| Predicted pKa | 4.31±0.10 | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

| Synonyms | 3-Fluoro-4-(1-methylethoxy)benzoic acid | [1] |

Synthesis of this compound: A Proposed Pathway

Rationale for the Proposed Synthetic Route

The synthesis of ethers from phenols, known as the Williamson ether synthesis, is a robust and widely used reaction. This approach is ideal for introducing the isopropoxy group onto the phenolic hydroxyl of 3-Fluoro-4-hydroxybenzoic acid. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an isopropyl halide.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-Fluoro-4-hydroxybenzoic acid (10.0 g, 64.1 mmol) and anhydrous potassium carbonate (17.7 g, 128.2 mmol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: While stirring the suspension, add isopropyl bromide (11.8 mL, 128.2 mmol) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not provided in the search results, the expected spectral characteristics can be inferred from data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the other substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton. Key signals will include the carbonyl carbon of the carboxylic acid, the aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z = 198.19.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and C-O and C-F stretching vibrations.

Applications in Drug Discovery and Development

Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4] The introduction of fluorine and an isopropoxy group in this compound makes it a promising intermediate for the synthesis of novel drug candidates.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Structurally similar compounds, such as 3-fluoro-4-methoxybenzoic acid, are utilized as key intermediates in the synthesis of various pharmaceuticals.[5] This suggests that this compound can serve a similar role, providing a versatile starting material for more complex molecules.

Potential as a Scaffold for Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Many NSAIDs are based on substituted benzoic acid structures. The specific substitution pattern of this compound may lead to the development of new NSAIDs with improved efficacy or a more favorable side-effect profile.

Exploration in Anticancer and Antimicrobial Drug Discovery

Benzoic acid derivatives have been investigated for their potential as anticancer and antimicrobial agents. The unique electronic and steric properties conferred by the fluoro and isopropoxy groups could lead to the discovery of compounds with potent and selective activity against cancer cells or microbial pathogens.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a fluorine atom and an isopropoxy group on a benzoic acid scaffold offers significant potential for the development of novel therapeutic agents with enhanced properties. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and its potential applications, serving as a foundational resource for researchers in the field. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future research.

References

-

PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 258273-30-2, this compound. Retrieved from [Link]

-

Aaron-chem. (n.d.). 258273-30-2 | MFCD11156603 | this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Isopropoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-isopropoxybenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural features—a fluorine atom and an isopropoxy group on a benzoic acid scaffold—confer unique electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the known and predicted physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses its potential applications.

Chemical Identity and Core Properties

This compound is identified by the following key parameters:

| Property | Value | Source |

| CAS Number | 258273-30-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁FO₃ | [3] |

| Molecular Weight | 198.19 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Fluoro-4-(1-methylethoxy)benzoic acid | [2][3] |

Physicochemical Data Summary

Precise experimental data for this compound is not widely available in the public domain. The following table summarizes the available predicted data. It is crucial for researchers to experimentally verify these properties for any specific application.

| Physicochemical Parameter | Predicted Value | Notes and Considerations |

| Melting Point (°C) | Not available | Experimental determination is highly recommended. |

| Boiling Point (°C) | 304.5 ± 22.0 | Predicted value; indicates high thermal stability. |

| Density (g/cm³) | 1.211 ± 0.06 | Predicted value. |

| pKa | 4.31 ± 0.10 | Predicted value; the acidity is influenced by the electron-withdrawing fluorine atom. |

| Solubility | Not available | Expected to be sparingly soluble in water and more soluble in organic solvents like methanol, ethanol, and acetone. Experimental verification is necessary. |

Spectroscopic and Chromatographic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.

-

FT-IR: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C-O stretching bands for the ether and carboxylic acid, and C-F stretching vibrations.

-

UV-Vis: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands characteristic of a substituted benzene ring. The absorption maxima for benzoic acid in aqueous solutions are typically observed around 230 nm and 274 nm.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method is a standard approach for determining the purity of aromatic carboxylic acids. A general method that can be adapted is as follows:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

-

Detection: UV at 254 nm.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that indicates the purity of a crystalline solid.

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: A small amount of dry this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the expected melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute.

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for Solubility Determination.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Analysis: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Applications and Significance in Drug Discovery

Fluorinated benzoic acids are a class of compounds that have garnered significant attention in medicinal chemistry. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

While direct applications of this compound in commercial drugs are not extensively documented, its structural motifs are present in various developmental and approved therapeutic agents. For instance, the related compound, 4-Fluoro-3-hydroxybenzoic acid, is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for the treatment of amyloidosis.[6][7] This highlights the potential of fluorinated benzoic acid derivatives as crucial building blocks in the development of novel therapeutics.

The isopropoxy group in this compound can also play a role in modifying the compound's pharmacokinetic properties, potentially improving its absorption and distribution within the body.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it an attractive candidate for applications in drug discovery and materials science. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide provides the foundational knowledge, predicted properties, and standardized experimental protocols necessary for its effective use and characterization in a research setting. As with any chemical compound, it is imperative for researchers to conduct their own thorough analyses to verify its properties and ensure its suitability for their intended applications.

References

-

Aaron Chemistry. 258273-30-2 | MFCD11156603 | this compound. Available from: [Link]

-

J&K Scientific. This compound | 258273-30-2. Available from: [Link]

-

001Chemical. CAS No. 258273-30-2, this compound. Available from: [Link]

-

PubChem. 2-Fluoro-4-isopropoxybenzoic acid. Available from: [Link]

- Chopra, D., Mohan, T. P., Sreedhar, K. S., & Guru Row, T. N. (2005). 4-Fluoro-3-phenoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3228–o3229.

- Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11433–11442.

- Petrova, D., Tsvetkova, A., Tsvetkov, R., Zahariev, A., & Stoyanov, I. (2023).

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]

- Khan, S. G., Tarteel, A., Farman, M., Usman, A., Azam, M., Irfan, M., Hayat, U., Munir, A., & Rasheed, M. U. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Lin, W., & Li, W. (2023).

-

Netpharmalab. Physicochemical Analysis and Its Importance in Medications. Available from: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

ResearchGate. The structure (A) and synthesis (B) of acoramidis. Available from: [Link]

- Kumar, A., & Garlapati, V. K. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.

-

Science.gov. preparation physicochemical characterization: Topics by Science.gov. Available from: [Link]

-

Creative Biolabs. Physicochemical Characterization. Available from: [Link]

- Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(12), 6546–6556.

- Google Patents. CN114369071A - Synthetic method of tafamidis intermediate.

- ResearchGate. (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). Available from: https://www.researchgate.net/publication/356247070_Experimental_FT-IR_13C1H-NMR_and_DFT_B3LYP_B3PW91_Studies_of_3-n-Propyl-4-2-4-Methoxybenzoxy_-_3-methoxy_benzylidenamino-45-dihydro-1H-124-triazol-5-ones

-

SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Available from: [Link]

-

SpectraBase. p-Isopropoxybenzoic acid. Available from: [Link]

-

ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Available from: [Link]

-

PubChem. 3-Isopropoxybenzoic acid. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-4-isopropoxybenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of therapeutic candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the various classes of fluorinated building blocks, substituted benzoic acids are of particular interest due to their prevalence in a multitude of biologically active compounds.

This technical guide provides a comprehensive overview of 3-Fluoro-4-isopropoxybenzoic acid, a versatile synthetic intermediate. We will delve into its fundamental properties, provide detailed protocols for its synthesis and analytical characterization, and explore its applications as a key building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this and related compounds in their research endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in synthesis and drug design. This compound is a white to off-white solid at room temperature.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 198.19 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₁FO₃ | [2][3] |

| CAS Number | 258273-30-2 | [1][3][4] |

| Boiling Point (Predicted) | 304.5 ± 22.0 °C | [1] |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.31 ± 0.10 | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The most direct and industrially scalable synthesis of this compound involves a two-step process, starting from the commercially available 3-fluoro-4-hydroxybenzoic acid. The key transformation is a Williamson ether synthesis, a robust and well-established method for the formation of ethers.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid (Precursor)

While 3-fluoro-4-hydroxybenzoic acid is commercially available, understanding its synthesis provides valuable context. A common method is the Kolbe-Schmitt carboxylation of 4-fluorophenol.

-

Reaction Setup: In a four-necked reaction flask equipped with a mechanical stirrer, condenser, and gas inlet, dissolve 4-fluorophenol (1.0 eq) and potassium hydroxide (2.0 eq) in distilled water.

-

Carboxylation: Heat the solution to 40-60°C and bubble carbon dioxide gas through the mixture for 2-4 hours.

-

Acidification and Cyclization: After the carboxylation, carefully add concentrated sulfuric acid dropwise to the reaction mixture. Then, heat the mixture to 110-120°C and reflux for 4 hours.

-

Work-up and Isolation: Cool the reaction to room temperature and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield 3-fluoro-4-hydroxybenzoic acid.

Step 2: Williamson Ether Synthesis to Yield this compound

This step involves the O-alkylation of the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid with an isopropyl halide.

-

Reaction Setup: To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Alkylation: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1.1-1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is critical for its use in subsequent research and development activities. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Diagram of the Analytical Workflow

Caption: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. A reversed-phase method is typically employed.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (typically around 254 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

-

¹H NMR: Will show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The coupling patterns and chemical shifts provide information about the substitution pattern on the benzene ring.

-

¹³C NMR: Will display distinct signals for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.

-

¹⁹F NMR: Will exhibit a singlet, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected Ion: In positive ion mode, the [M+H]⁺ ion would be observed at m/z 199.07. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 197.06.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block in medicinal chemistry. The fluorinated phenyl ring can enhance metabolic stability and binding interactions, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

Derivatives of fluorinated benzoic acids have been investigated for a wide range of therapeutic applications, including:

-

Anti-inflammatory Agents: As key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antiviral Agents: Benzoic acid derivatives have been explored as inhibitors of viral enzymes, such as influenza neuraminidase.[5]

-

Anticancer Agents: The benzoic acid scaffold is present in numerous anticancer drugs, and its derivatives are continuously being explored for their potential to inhibit cancer cell proliferation.[6]

-

Kinase Inhibitors: The structural features of this compound make it a suitable starting point for the synthesis of inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases.

While specific drugs containing the this compound moiety are not yet on the market, its utility as a versatile intermediate in the synthesis of biologically active molecules is well-recognized in the scientific literature and patent landscape.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound, with a molecular weight of 198.19 g/mol , is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through well-established chemical transformations, and its purity and identity can be rigorously assessed using standard analytical techniques. The strategic incorporation of fluorine and the presence of a modifiable carboxylic acid group make it an attractive starting material for the synthesis of a diverse range of therapeutic candidates. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their quest for novel and improved medicines.

References

-

Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine. (2007). PubMed. Retrieved from [Link]

-

Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. Retrieved from [Link]

-

Structure-based inhibitors of influenza virus sialidase. A benzoic acid lead with novel interaction. (n.d.). PubMed. Retrieved from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids. (n.d.). NIH. Retrieved from [Link]

-

Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). NIH. Retrieved from [Link]

-

4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. (2008). PubMed. Retrieved from [Link]

-

CAS No. 258273-30-2, this compound - 001CHEMICAL. (n.d.). Retrieved January 23, 2026, from [Link]

-

A benzoic acid inhibitor induces a novel conformational change in the active site of Influenza B virus neuraminidase. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. This compound | 258273-30-2 [chemicalbook.com]

- 2. 258273-30-2 | MFCD11156603 | this compound [aaronchem.com]

- 3. 001chemical.com [001chemical.com]

- 4. This compound - CAS:258273-30-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. Structure-based inhibitors of influenza virus sialidase. A benzoic acid lead with novel interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

An In-Depth Technical Guide to the Structure Elucidation of 3-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of 3-Fluoro-4-isopropoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven narrative that explains the "why" behind each experimental choice. By integrating multi-technique spectroscopic analysis with foundational chemical principles, this guide serves as a practical framework for researchers engaged in the synthesis and characterization of novel small molecules. We will delve into a logical workflow that begins with a plausible synthetic route and culminates in the unambiguous confirmation of the target structure through the synergistic interpretation of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMBC) techniques.

Introduction: The Imperative for Rigorous Structure Elucidation

In the realm of drug discovery and development, the precise structural characterization of a molecule is a non-negotiable prerequisite. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This compound, with its combination of an aromatic ring, a carboxylic acid, a fluorine substituent, and an ether linkage, presents a representative case study for the application of modern analytical methodologies. The interplay of these functional groups gives rise to a unique spectroscopic fingerprint that, when correctly interpreted, unequivocally defines its chemical architecture. This guide is structured to mirror the logical progression of a research scientist's thought process in confirming the identity of a newly synthesized compound.

Synthetic Strategy: A Plausible Route to this compound

A robust structural elucidation begins with a clear understanding of the intended synthetic pathway. A logical and well-documented synthesis provides a strong hypothesis for the expected structure. A plausible and efficient method to synthesize this compound involves a two-step process starting from the commercially available 3-Fluoro-4-hydroxybenzoic acid.

Proposed Synthetic Pathway

The synthesis hinges on the protection of the carboxylic acid functionality, followed by a Williamson ether synthesis to introduce the isopropoxy group, and concluding with deprotection to yield the final product.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic acid

-

To a solution of 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-fluoro-4-hydroxybenzoate.

Step 2: Williamson Ether Synthesis

-

Dissolve Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (2.0 eq) and isopropyl bromide (1.5 eq).

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain Methyl 3-fluoro-4-isopropoxybenzoate.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified Methyl 3-fluoro-4-isopropoxybenzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis: Deciphering the Molecular Signature

With a sample of the synthesized compound in hand, the next critical phase is to acquire and interpret a suite of spectroscopic data. Each technique provides a unique piece of the structural puzzle, and their combined analysis provides a self-validating system for structure confirmation.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry is the first port of call to determine the molecular weight of the synthesized compound and to gain insights into its elemental composition.

Expected Data for C₁₀H₁₁FO₃:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Exact Mass | 198.0692 u |

Interpretation:

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at an m/z (mass-to-charge ratio) of 198. This corresponds to the molecular weight of the target compound.

-

Isotopic Pattern: The presence of a small M+1 peak, approximately 1.1% of the intensity of the M+ peak for each carbon atom, would be consistent with the presence of the ¹³C isotope in a molecule containing ten carbon atoms.

-

Fragmentation Pattern: Key fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, m/z 17) and the carboxyl group (-COOH, m/z 45). For our target molecule, we would anticipate a significant fragment at m/z 155, corresponding to the loss of the carboxyl group, and a fragment at m/z 181 from the loss of a hydroxyl radical. The presence of the isopropoxy group might also lead to the loss of a propyl radical (-C₃H₇, m/z 43), resulting in a fragment at m/z 155, or the loss of propene (-C₃H₆, m/z 42) via a McLafferty-type rearrangement, giving a fragment at m/z 156.

Caption: Plausible mass spectral fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700-1680 | C=O stretch | Carboxylic Acid (Aryl)[1] |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1320-1210 | C-O stretch | Carboxylic Acid & Aryl Ether[1] |

| ~1250 | C-O-C stretch | Aryl-alkyl ether |

| ~1100 | C-F stretch | Aryl Fluoride |

Interpretation:

-

The hallmark of a carboxylic acid is the very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is due to strong hydrogen bonding.[1]

-

A strong, sharp absorption band around 1700-1680 cm⁻¹ is characteristic of the C=O stretch of an aromatic carboxylic acid.[1]

-

The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1470 cm⁻¹ region.

-

The C-O stretching vibrations of the carboxylic acid and the aryl ether will appear in the 1320-1210 cm⁻¹ range.[1]

-

A distinct band around 1250 cm⁻¹ can be attributed to the asymmetric C-O-C stretching of the aryl-alkyl ether.

-

The C-F stretch of the aryl fluoride will likely be observed around 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the structure of a molecule, revealing the connectivity of atoms and their chemical environments.

Expected ¹H NMR Data (in CDCl₃, 300 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.8-7.9 | Doublet of doublets | 1H | Ar-H |

| ~7.7 | Doublet | 1H | Ar-H |

| ~7.0 | Triplet | 1H | Ar-H |

| ~4.6 | Septet | 1H | -OCH(CH₃)₂ |

| ~1.4 | Doublet | 6H | -OCH(CH₃)₂ |

Interpretation:

-

Carboxylic Acid Proton: A broad singlet far downfield (δ 11-12 ppm) is characteristic of the acidic proton of the carboxylic acid.

-

Aromatic Protons: The aromatic region (δ 7.0-8.0 ppm) will show three distinct signals, integrating to one proton each. The splitting patterns (doublet of doublets, doublet, and triplet) will be indicative of their coupling to each other and to the fluorine atom.

-

Isopropoxy Protons: A septet around δ 4.6 ppm, integrating to one proton, corresponds to the methine proton of the isopropoxy group, split by the six adjacent methyl protons. A doublet at approximately δ 1.4 ppm, integrating to six protons, represents the two equivalent methyl groups of the isopropoxy moiety, split by the single methine proton.

Expected ¹³C NMR Data (in CDCl₃, 75 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~155-160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~150-155 | C-O (ether) |

| ~125-130 | Ar-C |

| ~120-125 (d, ²JCF ≈ 20 Hz) | Ar-C |

| ~115-120 (d, ²JCF ≈ 20 Hz) | Ar-C |

| ~110-115 | Ar-C |

| ~71 | -OCH(CH₃)₂ |

| ~22 | -OCH(CH₃)₂ |

Interpretation:

-

Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon will be significantly downfield, in the range of δ 170-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz). The carbons ortho and meta to the fluorine will also exhibit smaller carbon-fluorine couplings (²JCF and ³JCF).

-

Isopropoxy Carbons: The methine carbon of the isopropoxy group will be found around δ 71 ppm, while the two equivalent methyl carbons will resonate at a higher field, around δ 22 ppm.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

-

COSY: This experiment will show correlations between protons that are coupled to each other. We would expect to see a correlation between the methine proton of the isopropoxy group and the methyl protons. We would also observe correlations between adjacent aromatic protons.

-

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

The methine proton of the isopropoxy group correlating to the aromatic carbon attached to the ether oxygen.

-

The aromatic protons correlating to nearby aromatic carbons and the carbonyl carbon of the carboxylic acid.

-

The methyl protons of the isopropoxy group correlating to the methine carbon.

-

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Unified Structural Assignment

The convergence of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unassailable confirmation of the structure of this compound. The molecular formula and fragmentation patterns from MS, the characteristic functional group vibrations in the IR spectrum, and the detailed connectivity map provided by 1D and 2D NMR all coalesce to support the proposed structure. This multi-faceted approach exemplifies a rigorous, self-validating workflow that is essential for ensuring the scientific integrity of research in chemistry and drug development. By understanding the principles behind each technique and how they complement one another, researchers can confidently elucidate the structures of novel chemical entities.

References

- ChemicalBook: this compound Source: ChemicalBook

-

PubChem: this compound

- Source: National Center for Biotechnology Inform

-

URL: [Link]

-

Doc Brown's Chemistry: Infrared spectrum of benzoic acid

- Source: Doc Brown's Chemistry

-

URL: [Link]

-

Master Organic Chemistry: The Williamson Ether Synthesis

- Source: Master Organic Chemistry

-

URL: [Link]

- BenchChem: Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid Source: BenchChem

-

SpectraBase: p-Isopropoxybenzoic acid

- Source: Wiley Science Solutions

-

URL: [Link]

Sources

A Comprehensive Technical Guide to the Melting Point Determination of 3-Fluoro-4-isopropoxybenzoic Acid

This guide provides an in-depth technical framework for the accurate and reliable determination of the melting point of 3-Fluoro-4-isopropoxybenzoic Acid. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, emphasizing the principles of scientific integrity and self-validating protocols essential for pharmaceutical research and quality control.

Introduction: The Critical Role of Melting Point in Pharmaceutical Development

This compound (CAS No. 258273-30-2) is a fluorinated benzoic acid derivative.[1][2][3] Such compounds are often key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). In this context, the melting point is not merely a physical constant; it is a critical attribute that provides profound insights into the material's identity, purity, and polymorphic form.

An accurate melting point determination serves as a cornerstone for:

-

Identity Confirmation: Verifying that the synthesized or procured material is indeed the target compound. A sharp melting point that is consistent across batches provides strong evidence of chemical identity.

-

Purity Assessment: The presence of impurities typically depresses and broadens the melting range. Therefore, a narrow melting range is a primary indicator of high purity.

-

Polymorphic Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. As polymorphism has significant implications for a drug's stability, solubility, and bioavailability, melting point analysis is a fundamental tool in its characterization.

-

Stability Studies: Changes in the melting point of a substance over time under various storage conditions can indicate degradation or polymorphic transformation.

This guide will detail two primary, pharmacopeia-recognized methods for determining the melting point of a crystalline solid like this compound: the Capillary Method and Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of the target compound is presented below. Note that while many properties can be predicted or are available from suppliers, the experimental melting point is a value to be determined empirically to ensure accuracy.

| Property | Value | Source |

| CAS Number | 258273-30-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁FO₃ | [2][4] |

| Molecular Weight | 198.19 g/mol | [2][4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 304.5 ± 22.0 °C (Predicted) | [1] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.31 ± 0.10 (Predicted) | [1] |

| Melting Point | To Be Determined (TBD) | - |

Core Methodologies for Melting Point Determination

The choice of methodology depends on the required level of precision, the amount of sample available, and the specific information sought (e.g., a simple melting range versus detailed thermodynamic data). Both methods described here are considered standard practice in the pharmaceutical industry.

The Pharmacopeial Capillary Method

This traditional method, recognized by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and others, determines the melting range as the temperature interval from the first appearance of liquid (onset of melting) to the complete disappearance of the solid phase (clear point).[5][6][7]

3.1.1 Principle of the Method

A small, compact column of the finely powdered substance is heated in a capillary tube at a controlled rate. The temperatures at which melting begins and ends are visually observed and recorded. The European Pharmacopoeia defines the melting point as the temperature at which the last solid particle passes into the liquid phase.[6] The USP defines the melting range as the interval between the point where the substance column collapses against the side of the tube and the point where it is completely melted.[5]

3.1.2 Experimental Protocol: USP <741> Class I/Ia

This protocol is a synthesis of best practices outlined in major pharmacopeias.[5][8][9]

Apparatus:

-

A melting point apparatus with a heating block or liquid bath (e.g., silicone oil).

-

A calibrated thermometer or digital temperature sensor with a resolution of at least 0.5 °C.[6]

-

Glass capillary tubes (typically 0.9-1.1 mm internal diameter), sealed at one end.[6]

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dry. If necessary, dry it in a desiccator over a suitable drying agent. Gently pulverize the sample into a fine powder to ensure uniform packing.

-

Capillary Loading: Load the dry powder into the open end of a capillary tube, tapping the sealed end gently on a hard surface to compact the powder. The final packed column height should be 4-6 mm.[7]

-

Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

-

Heating Profile:

-

Observation and Recording:

-

Onset Point (T_onset): Record the temperature at which the first sign of melting is observed. This is often seen as the substance beginning to shrink or collapse against the capillary wall.[5]

-

Clear Point (T_clear): Record the temperature at which the last solid particle melts, resulting in a completely clear liquid.

-

-

Reporting: The melting range is reported as T_onset – T_clear. For a pure substance, this range should be narrow (typically < 2 °C).

-

System Suitability: The accuracy of the apparatus must be verified at regular intervals using certified melting point reference standards (e.g., from USP or LGC).[5][10] The standards chosen should bracket the expected melting point of the test substance.

3.1.3 Causality and Trustworthiness

-

Why pulverize the sample? A fine powder ensures dense, uniform packing, which promotes even heat transfer and a sharper, more reproducible melting range.

-

Why a slow heating rate? A slow ramp rate of 1 °C/min ensures that the temperature of the sample, the heating block, and the thermometer remain in equilibrium. A faster rate can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.

-

Why use reference standards? Calibration with traceable standards is the cornerstone of a self-validating system. It ensures that the instrument is performing accurately and that the results are reliable and comparable across different laboratories and instruments.[5][10]

Diagram: Capillary Method Workflow

Caption: Workflow for Melting Point Determination by the Capillary Method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that offers higher precision and more detailed information than the capillary method. It is widely used in the pharmaceutical industry for characterizing drug substances and formulations.[11][12][13]

3.2.1 Principle of the Method

DSC measures the difference in heat flow between a sample and an inert reference material as a function of temperature.[14] When the sample undergoes a thermal transition, such as melting, it requires more heat to maintain the same temperature as the reference. This absorption of heat results in an endothermic peak on the DSC thermogram. The area under this peak is proportional to the enthalpy of fusion (ΔHfus), and the peak temperature is related to the melting point.

3.2.2 Experimental Protocol

Apparatus:

-

A calibrated Differential Scanning Calorimeter.

-

Sample pans (typically aluminum) and a hermetic sealing press.

-

An inert purge gas supply (e.g., high-purity nitrogen).

Procedure:

-

Instrument Calibration: Calibrate the DSC for both temperature and enthalpy using a high-purity certified reference standard, such as Indium, which has a well-defined melting point (156.6 °C) and enthalpy of fusion.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation during the analysis. Prepare an empty, sealed pan to use as the reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, under a constant flow of inert purge gas (e.g., 50 mL/min).

-

Continue heating to a temperature well above the completion of the melting transition.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Onset Temperature: Determined by the intersection of the baseline with the tangent of the leading edge of the melting endotherm. This is often reported as the melting point.

-

Peak Temperature: The temperature at which the maximum heat flow occurs.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is a measure of the material's crystallinity.

-

3.2.3 Causality and Trustworthiness

-

Why use an inert purge gas? A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is purely melting and not a chemical reaction.

-

Why hermetically seal the pan? Sealing prevents mass loss from sublimation, which would affect the accuracy of the enthalpy of fusion measurement. It also contains any potential decomposition products.

-

Why analyze the peak shape? A sharp, symmetric endotherm is indicative of a pure, crystalline material. A broad or multi-peaked endotherm can suggest the presence of impurities, multiple polymorphs, or simultaneous decomposition. This detailed information is a key advantage of DSC over the capillary method.

Diagram: DSC Analysis Logic

Caption: Logical flow from sample input to data interpretation in DSC.

Conclusion

The determination of the melting point of this compound is a fundamental step in its physicochemical characterization, essential for its application in pharmaceutical research and development. While the capillary method provides a reliable melting range compliant with pharmacopeial standards, Differential Scanning Calorimetry offers a more comprehensive thermodynamic profile, including the enthalpy of fusion and insights into purity and polymorphism.

The protocols detailed in this guide are designed to be robust and self-validating, grounded in the principles of calibration, controlled experimental conditions, and careful observation. By adhering to these methodologies, researchers can generate accurate and trustworthy data, ensuring the quality and consistency of this important chemical intermediate.

References

-

World Health Organization. (2023). 1.2.1. Melting Temperature and Melting Range. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

European Pharmacopoeia. (2013). 2.2.14. Melting point - capillary method. [Link]

-

TA Instruments. “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. [Link]

-

Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

-

United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

Scribd. 2.2.14. Melting Point - Capillary Method. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Pharmacopeia.cn. <741> MELTING RANGE OR TEMPERATURE. [Link]

-

ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

-

British Pharmacopoeia. Appendix V A. Determination of Melting Point. [Link]

-

National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

-

News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]

-

Chem-Impex. 3-Fluoro-4-methylbenzoic acid. [Link]

-

001CHEMICAL. CAS No. 258273-30-2, this compound. [Link]

-

PubChem. 4-Isopropoxybenzoic acid. [Link]

Sources

- 1. This compound | 258273-30-2 [chemicalbook.com]

- 2. 258273-30-2 | MFCD11156603 | this compound [aaronchem.com]

- 3. 001chemical.com [001chemical.com]

- 4. canbipharm.com [canbipharm.com]

- 5. thinksrs.com [thinksrs.com]

- 6. uspbpep.com [uspbpep.com]

- 7. Appendix V A. Determination of Melting Point [drugfuture.com]

- 8. uspbpep.com [uspbpep.com]

- 9. drugfuture.com [drugfuture.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. veeprho.com [veeprho.com]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

Spectroscopic Data for 3-Fluoro-4-isopropoxybenzoic Acid: An In-depth Technical Guide

Introduction

3-Fluoro-4-isopropoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in the development of novel pharmaceuticals and other specialty chemicals. The presence of the fluorine atom and the isopropoxy group on the benzoic acid core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological and chemical systems.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. While experimental spectra for this specific compound are not widely published, this guide will leverage predicted data and experimental data from closely related analogs to provide a detailed and authoritative interpretation of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach, rooted in fundamental spectroscopic principles and comparative analysis, offers a robust framework for researchers, scientists, and drug development professionals working with this and similar molecules.

Molecular Structure and Key Features

The molecular structure of this compound, with the chemical formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol , forms the basis for interpreting its spectroscopic data.[1][2] The key structural features that will dominate the spectra are the substituted benzene ring, the carboxylic acid group, the isopropoxy group, and the fluorine atom.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the acidic proton of the carboxylic acid.

Experimental Protocol (Typical)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.[3]

-

Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of this compound. These predictions are based on established substituent effects and data from analogous compounds such as 4-isopropoxybenzoic acid and 3-fluorobenzoic acid.[4][5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | ~12-13 | Broad singlet (s) | - |

| Aromatic H-2 | ~7.8 (dd) | Doublet of doublets | J ≈ 8.5, 2.0 |

| Aromatic H-5 | ~7.7 (d) | Doublet | J ≈ 8.5 |

| Aromatic H-6 | ~7.1 (d) | Doublet | J ≈ 8.5 |

| Isopropoxy Methine (-CH) | ~4.7 (sept) | Septet | J ≈ 6.0 |

| Isopropoxy Methyl (-CH₃) | ~1.4 (d) | Doublet | J ≈ 6.0 |

Interpretation:

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (12-13 ppm) due to deshielding and hydrogen bonding. Its position and broadness can be highly dependent on the solvent and concentration.

-

Aromatic Protons: The aromatic region will display a complex splitting pattern. The proton at position 2 (H-2) will be a doublet of doublets due to coupling with both the adjacent proton (H-6) and the fluorine atom. The protons at positions 5 and 6 will likely appear as doublets, although long-range couplings might introduce further complexity. The electron-donating isopropoxy group and the electron-withdrawing fluorine atom will influence the precise chemical shifts of these protons.

-

Isopropoxy Protons: The methine proton of the isopropoxy group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will, in turn, appear as a doublet due to coupling with the single methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom, with their chemical shifts influenced by the attached atoms and their position within the molecule.

Experimental Protocol (Typical)

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[3]

-

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts for the carbon atoms of this compound are presented below. These are based on additive models and comparison with related structures like 4-isopropoxybenzoic acid and 3-fluorobenzoic acid.[4][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| Carboxylic Acid (-COOH) | ~167 | - |

| Aromatic C-1 | ~125 | - |

| Aromatic C-2 | ~118 | d, J ≈ 22 |

| Aromatic C-3 (C-F) | ~155 | d, J ≈ 250 |

| Aromatic C-4 (C-O) | ~150 | d, J ≈ 10 |

| Aromatic C-5 | ~124 | - |

| Aromatic C-6 | ~117 | d, J ≈ 5 |

| Isopropoxy Methine (-CH) | ~72 | - |

| Isopropoxy Methyl (-CH₃) | ~22 | - |

Interpretation:

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at a downfield chemical shift of around 167 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon directly attached to the fluorine atom (C-3) will show a large one-bond carbon-fluorine coupling constant (J ≈ 250 Hz) and will be shifted downfield. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings, which are invaluable for definitive assignments. The carbon attached to the isopropoxy group (C-4) will also be downfield due to the electronegativity of the oxygen.

-

Isopropoxy Carbons: The methine and methyl carbons of the isopropoxy group will appear in the aliphatic region of the spectrum, with the methine carbon being further downfield due to its attachment to the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Typical)

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-O and C-F bonds. The expected characteristic absorption bands are listed below, with comparisons to benzoic acid and its derivatives.[4][9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 2980-2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1720-1680 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (Ether) | 1250-1200 | Strong |

| C-F stretch | 1150-1000 | Strong |

| O-H bend (Carboxylic Acid) | 1440-1395 and 950-910 | Medium, Broad |

Interpretation:

-

Carboxylic Acid Group: The most characteristic feature will be a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is due to hydrogen bonding. A strong C=O stretching absorption will be observed around 1700 cm⁻¹.

-

Aromatic Ring: C-H stretching vibrations will appear just above 3000 cm⁻¹, and several C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.

-

Isopropoxy Group: Aliphatic C-H stretching bands will be observed below 3000 cm⁻¹, and a strong C-O stretching band for the ether linkage is expected around 1250-1200 cm⁻¹.

-

C-F Bond: A strong absorption due to the C-F stretching vibration will be present in the fingerprint region, typically between 1150 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol (Typical)

-

Ionization Method: Electrospray ionization (ESI) is a common technique for carboxylic acids, which can be analyzed in either positive or negative ion mode. Electron ionization (EI) can also be used.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

Expected Mass Spectrum and Fragmentation

-

Molecular Ion: The molecular weight of this compound is 198.19. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 199.19. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 197.18. In EI-MS, the molecular ion peak (M⁺˙) would be at m/z 198.

-

Key Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several characteristic pathways. A common fragmentation for benzoic acids is the loss of the carboxylic acid group.

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Interpretation of Fragmentation:

-

Loss of a methyl group (•CH₃): A peak at m/z 183 would correspond to the loss of a methyl radical from the isopropoxy group.

-

Loss of propene (C₃H₆): A McLafferty rearrangement could lead to the loss of propene, resulting in a fragment at m/z 156, corresponding to 3-fluoro-4-hydroxybenzoic acid.

-

Loss of an isopropyl group (•C₃H₇): Cleavage of the ether bond could result in the loss of an isopropyl radical, giving a peak at m/z 155.

-

Loss of the carboxyl group (•COOH): A fragment at m/z 153 would indicate the loss of the carboxylic acid radical.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By integrating predicted data with experimental observations from closely related analogs, a comprehensive and reliable spectroscopic profile has been established. The interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data presented herein will serve as a valuable resource for scientists and researchers in the positive identification, characterization, and quality control of this compound in various research and development settings. The detailed analysis of expected spectral features, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, provides a solid foundation for understanding the structure-property relationships of this and similar fluorinated benzoic acid derivatives.

References

-

PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Isopropoxybenzoic acid. Retrieved from [Link]

-

Aaron Chemistry. (n.d.). This compound. Retrieved from [Link]

-

001Chemical. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

ResearchGate. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. 258273-30-2 | MFCD11156603 | this compound [aaronchem.com]

- 2. 001chemical.com [001chemical.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-ISOPROPOXYBENZOIC ACID(13205-46-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 3-Fluorobenzoic acid(455-38-9) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-4-isopropoxybenzoic Acid

Introduction: The Imperative for Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities is a daily occurrence. Among these, substituted benzoic acids serve as fundamental building blocks for a vast array of bioactive compounds and advanced materials. 3-Fluoro-4-isopropoxybenzoic acid (CAS 258273-30-2) represents a classic example of such a scaffold, incorporating key structural motifs—a fluorine atom, an ether linkage, and a carboxylic acid—that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As experimental spectra for this specific compound are not widely published, we will proceed from the perspective of a scientist encountering a novel substance. We will construct a detailed de novo prediction of the spectra, grounded in fundamental principles and data from analogous structures. This approach not only serves to characterize the target molecule but also illustrates the robust predictive power of NMR spectroscopy. We will dissect the expected chemical shifts, multiplicities, and coupling constants, paying special attention to the diagnostic influence of the fluorine substituent.

Molecular Structure and Predicted NMR Landscape

A rigorous NMR analysis begins with a thorough examination of the molecule's structure to identify unique atomic environments.

Caption: Molecular structure of this compound with key atoms labeled.

From this structure, we anticipate:

-

¹H NMR: Five distinct signals: three for the aromatic protons (H-2, H-5, H-6), one for the isopropoxy methine proton (-CH), one for the two equivalent isopropoxy methyl groups (-CH₃), and one for the carboxylic acid proton (-COOH).

-

¹³C NMR: Ten distinct signals, as no two carbon atoms are chemically equivalent. The two methyl carbons of the isopropoxy group are equivalent due to free rotation. We expect significant splitting for carbons near the fluorine atom due to C-F coupling.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on established substituent effects and typical coupling constants observed in fluorinated aromatic systems.[3][4]

Aromatic Region (δ 7.0 - 8.0 ppm)

The electronic environment of the three aromatic protons is dictated by the interplay between the electron-donating isopropoxy group (-OC(CH₃)₂), the electron-withdrawing and inductively strong fluorine (-F) atom, and the electron-withdrawing carboxylic acid (-COOH) group.

-

H-5: This proton is ortho to the strongly activating isopropoxy group and meta to the deactivating carboxyl group. It is expected to be the most shielded of the aromatic protons. It will appear as a doublet due to ortho coupling with H-6 (³JHH ≈ 8.5-9.0 Hz).

-